molecular formula C14H14ClN3O4S B4117704 4-{[(5-CHLORO-2-METHOXYANILINO)CARBONYL]AMINO}-1-BENZENESULFONAMIDE

4-{[(5-CHLORO-2-METHOXYANILINO)CARBONYL]AMINO}-1-BENZENESULFONAMIDE

Cat. No.: B4117704
M. Wt: 355.8 g/mol
InChI Key: MFBHZRAKFPZLLW-UHFFFAOYSA-N
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Description

4-{[(5-CHLORO-2-METHOXYANILINO)CARBONYL]AMINO}-1-BENZENESULFONAMIDE is a chemical compound with a molecular formula of C₁₄H₁₄ClN₃O₄S. This compound is known for its potential applications in various fields, including medicinal chemistry and industrial processes. It is characterized by the presence of a sulfonamide group, which is a common feature in many biologically active molecules.

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-(4-sulfamoylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O4S/c1-22-13-7-2-9(15)8-12(13)18-14(19)17-10-3-5-11(6-4-10)23(16,20)21/h2-8H,1H3,(H2,16,20,21)(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBHZRAKFPZLLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(5-CHLORO-2-METHOXYANILINO)CARBONYL]AMINO}-1-BENZENESULFONAMIDE typically involves the reaction of 5-chloro-2-methoxyaniline with a suitable sulfonyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product. The scalability of the synthesis process is crucial for meeting the demands of various applications.

Chemical Reactions Analysis

Types of Reactions

4-{[(5-CHLORO-2-METHOXYANILINO)CARBONYL]AMINO}-1-BENZENESULFONAMIDE undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-{[(5-CHLORO-2-METHOXYANILINO)CARBONYL]AMINO}-1-BENZENESULFONAMIDE involves the inhibition of specific enzymes, such as carbonic anhydrase IX. This enzyme is overexpressed in certain cancer cells, and its inhibition can lead to reduced tumor growth and increased apoptosis (programmed cell death). The compound binds to the active site of the enzyme, preventing it from catalyzing its normal reactions .

Comparison with Similar Compounds

Similar Compounds

    4-({[(5-chloro-2-methoxyphenyl)carbamoyl]amino}benzenesulfonamide): A closely related compound with similar structural features.

    Chlorsulfuron: Another sulfonamide derivative with herbicidal properties.

Uniqueness

4-{[(5-CHLORO-2-METHOXYANILINO)CARBONYL]AMINO}-1-BENZENESULFONAMIDE is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct biological activities. Its ability to selectively inhibit carbonic anhydrase IX makes it a valuable compound in cancer research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{[(5-CHLORO-2-METHOXYANILINO)CARBONYL]AMINO}-1-BENZENESULFONAMIDE
Reactant of Route 2
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4-{[(5-CHLORO-2-METHOXYANILINO)CARBONYL]AMINO}-1-BENZENESULFONAMIDE

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